Comparative Lipophilicity and Predicted Membrane Permeability
The target compound exhibits a computed XLogP3-AA of 2.2, positioning it in a more favorable lipophilicity range for drug-likeness compared to the 4,5-dibromothiophene-2-sulfonamide analog, which has a reported LogP of 3.7 [1][2]. This quantified difference of 1.5 log units suggests significantly lower non-specific binding and improved aqueous solubility for the 4-bromo-5-chloro derivative.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.2 (XLogP3-AA) |
| Comparator Or Baseline | 4,5-Dibromothiophene-2-sulfonamide; LogP = 3.7 |
| Quantified Difference | ΔLogP = -1.5 |
| Conditions | Computed physicochemical properties |
Why This Matters
A lower LogP is critical for reducing off-target binding and improving pharmacokinetic profiles, making this compound a superior starting point for lead optimization over more lipophilic analogs.
- [1] PubChem. (2026). Compound Summary for CID 2740061, 4-Bromo-5-chlorothiophene-2-sulfonamide. National Center for Biotechnology Information. View Source
- [2] YYBYY. (2026). 4,5-Dibromothiophene-2-sulfonamide Properties. Chemical Researcher One-Stop Service Platform. View Source
